molecular formula C26H18ClNO6 B11063731 methyl 4-{2-[(4-chlorophenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate

methyl 4-{2-[(4-chlorophenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate

Cat. No.: B11063731
M. Wt: 475.9 g/mol
InChI Key: SJVVIFVRVXNKNX-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furochromenyl group, a chlorinated aniline moiety, and a benzoate ester, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the furochromenyl core, followed by the introduction of the chlorinated aniline group through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Shares the chlorinated aniline and benzoate ester groups but lacks the furochromenyl core.

    METHYL 4-[(2-CHLOROANILINO)CARBONYL]BENZOATE: Similar structure but with different positioning of functional groups.

Uniqueness

METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE stands out due to its unique furochromenyl core, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C26H18ClNO6

Molecular Weight

475.9 g/mol

IUPAC Name

methyl 4-[2-[(4-chlorophenyl)carbamoyl]-4-oxo-2,3-dihydrofuro[3,2-c]chromen-3-yl]benzoate

InChI

InChI=1S/C26H18ClNO6/c1-32-25(30)15-8-6-14(7-9-15)20-21-22(18-4-2-3-5-19(18)33-26(21)31)34-23(20)24(29)28-17-12-10-16(27)11-13-17/h2-13,20,23H,1H3,(H,28,29)

InChI Key

SJVVIFVRVXNKNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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